molecular formula C23H19ClFNO3 B2614298 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide CAS No. 477870-77-2

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide

Cat. No. B2614298
CAS RN: 477870-77-2
M. Wt: 411.86
InChI Key: PBONDTASKFRQLB-VGOFMYFVSA-N
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Description

The compound “(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide” is a synthetic organic compound. It has a linear formula of C25H20ClFN6O5 and a molecular weight of 538.927 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its linear formula, C25H20ClFN6O5. It contains a benzyl group attached to a phenyl group via an oxygen atom, and an amide group attached to another phenyl group .

Scientific Research Applications

Antimicrobial and Antifungal Properties

A study by Helal et al. (2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antibacterial and antifungal activities. These compounds were found to reach the same level of antimicrobial activity as standard agents like Ampicillin and Fluconazole in certain cases. This suggests a potential application of similar compounds in treating microbial infections (Helal et al., 2013).

Gastrokinetic Activity

Kato et al. (1992) prepared and evaluated a series of benzamides, including 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, for their gastrokinetic activity. These compounds showed potent in vivo gastric emptying activity, comparable to existing gastrokinetic agents, indicating their potential use in treating gastrointestinal motility disorders (Kato et al., 1992).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing Schiff base. This compound demonstrated remarkable potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antitumor Activities

Li (2015) reported on the synthesis of novel 4-aminoquinazoline derivatives with certain activities against Bcap-37 cell proliferation, suggesting their utility as potential antitumor agents. Compounds with specific substitutions exhibited notable inhibition against Bcap-37 cell, highlighting the importance of chemical structure in determining bioactivity (Li, 2015).

properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO3/c1-28-18-12-8-17(9-13-18)26-23(27)14-7-16-5-10-19(11-6-16)29-15-20-21(24)3-2-4-22(20)25/h2-14H,15H2,1H3,(H,26,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBONDTASKFRQLB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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